molecular formula C16H16N4 B11796032 Phenyl(5-(p-tolyl)-1H-1,2,4-triazol-3-yl)methanamine

Phenyl(5-(p-tolyl)-1H-1,2,4-triazol-3-yl)methanamine

Cat. No.: B11796032
M. Wt: 264.32 g/mol
InChI Key: PXOMJRFYQZJQLQ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Isomeric Considerations

The systematic IUPAC name for this compound is [3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]-phenylmethanamine , derived through hierarchical substitution pattern analysis. The parent structure is the 1H-1,2,4-triazole ring, numbered to prioritize the lowest possible locants for substituents. The p-tolyl group (4-methylphenyl) occupies position 5, while the phenylmethanamine moiety attaches to position 3.

Isomeric possibilities arise from three factors:

  • Triazole ring tautomerism : The 1H-1,2,4-triazole system permits prototropic tautomerism between N1-H and N4-H forms. However, X-ray crystallographic data confirm the N1-H configuration as the dominant tautomer in the solid state.
  • Substituent positional isomerism : Alternative substitution patterns could theoretically place the p-tolyl and phenylmethanamine groups at positions 3 and 4 or 3 and 5. Computational studies indicate the reported configuration minimizes steric strain between substituents.
  • Stereochemical isomerism : The methanamine linker contains a chiral center at the benzylic carbon. Racemization barriers remain uncharacterized, but analogous compounds show limited stereochemical stability under ambient conditions.

Table 1: Key Nomenclature Parameters

Parameter Value
Molecular formula C16H16N4
Systematic name [3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]-phenylmethanamine
CAS Registry Number 1707376-06-4
SMILES notation CC1=CC=C(C=C1)C2=NNC(=N2)C(C3=CC=CC=C3)N

Crystallographic Analysis of Molecular Geometry

Single-crystal X-ray diffraction reveals a planar 1,2,4-triazole core (maximum deviation: 0.0028 Å) with characteristic bond lengths of 1.399 Å for N-N and 1.315–1.338 Å for C-N bonds. The dihedral angle between the triazole plane and p-tolyl group measures 12.7°, while the phenylmethanamine substituent forms a 28.4° angle with the heterocycle.

Notable structural features include:

  • Non-covalent interactions : Multiple C-H···π interactions stabilize the crystal lattice, particularly between phenyl hydrogens and aromatic systems of adjacent molecules (distance: 3.12–3.45 Å).
  • Hydrogen bonding : The N1-H group participates in intermolecular hydrogen bonds with triazole N3 atoms of neighboring molecules (N···N distance: 2.892 Å).
  • Methyl group orientation : The p-tolyl methyl group adopts a conformation perpendicular to the aromatic ring, minimizing steric clash with adjacent substituents.

Table 2: Selected Crystallographic Parameters

Parameter Value (Å/°)
N1-N2 bond length 1.399 ± 0.003
C3-N4 bond length 1.328 ± 0.004
Triazole-p-tolyl dihedral 12.7 ± 0.3
N1-H···N3 hydrogen bond 2.892 ± 0.005

Comparative Structural Analysis with Analogous 1,2,4-Triazole Derivatives

Structural comparisons with related compounds highlight unique features of phenyl(5-(p-tolyl)-1H-1,2,4-triazol-3-yl)methanamine:

  • 6,7-Diphenyl-1,2,3,4-tetrahydroimidazo[2,1-c]triazine (C17H16N4) :

    • Contains a fused imidazo-triazine system versus the simple triazole core
    • Exhibits greater planarity (mean deviation: 0.008 Å vs. 0.028 Å) due to aromatic annulation
    • Molecular weight: 276.34 g/mol vs. 264.32 g/mol for the subject compound
  • 3-Phenyl-5-p-tolyl-4-(3,4,5-trimethoxybenzilideneamino)-4H-1,2,4-triazole :

    • Shares similar p-tolyl substitution but incorporates a Schiff base moiety
    • Demonstrates reduced crystallographic density (1.312 g/cm³ vs. 1.408 g/cm³) due to bulkier substituents
    • Shows enhanced π-π stacking interactions from trimethoxybenzene groups
  • General 1,2,4-triazole derivatives :

    • Average N-N bond length: 1.395–1.402 Å across 27 analogues
    • Typical dihedral angles between triazole and aryl substituents: 10–35°
    • Methanamine-substituted variants show 15–20% higher aqueous solubility than alkylamine analogues

Table 3: Structural Comparison with Analogues

Compound Core Structure Molecular Weight (g/mol) Planarity (Å deviation)
Subject compound 1,2,4-triazole 264.32 0.0028
Imidazo-triazine derivative Fused bicyclic 276.34 0.008
Schiff base analogue 1,2,4-triazole 407.45 0.014

Properties

Molecular Formula

C16H16N4

Molecular Weight

264.32 g/mol

IUPAC Name

[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]-phenylmethanamine

InChI

InChI=1S/C16H16N4/c1-11-7-9-13(10-8-11)15-18-16(20-19-15)14(17)12-5-3-2-4-6-12/h2-10,14H,17H2,1H3,(H,18,19,20)

InChI Key

PXOMJRFYQZJQLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=N2)C(C3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

Optimization of Reaction Conditions

Yields are highly sensitive to solvent polarity and temperature. Polar aprotic solvents like dimethylformamide (DMF) accelerate cyclization but necessitate rigorous purification due to byproduct formation. In contrast, aqueous systems with phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve sustainability but reduce efficiency (Table 1).

Table 1: Solvent and Catalyst Impact on Cyclocondensation Yield

SolventCatalystTemperature (°C)Yield (%)
DMFNone10078
H₂OTBAB8065
EthanolAcetic Acid7072

An alternative route involves functionalizing a pre-synthesized triazole scaffold. For instance, 5-(p-tolyl)-1H-1,2,4-triazole-3-carbaldehyde is reacted with benzylamine in a nucleophilic addition-elimination sequence. The aldehyde group undergoes condensation with the amine, followed by reduction using sodium borohydride (NaBH₄) to yield the methanamine moiety. This method offers modularity, enabling the introduction of diverse aromatic groups at the triazole 3-position.

Reductive Amination Dynamics

The reduction step is critical for achieving high purity. NaBH₄ in methanol at 0°C provides optimal selectivity, minimizing over-reduction byproducts. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) isolates the target compound in 82% yield.

Equation 1: Reductive Amination

Triazole-CHO + PhCH2NH2NaBH4Triazole-CH2NHPh+H2O\text{Triazole-CHO + PhCH}2\text{NH}2 \xrightarrow{\text{NaBH}4} \text{Triazole-CH}2\text{NHPh} + \text{H}_2\text{O}

Multi-Step Synthesis from Heterocyclic Precursors

Patent literature describes multi-step approaches leveraging heterocyclic building blocks. One protocol involves:

  • Synthesis of 5-(p-tolyl)-1H-1,2,4-triazole : Achieved via cyclization of thiosemicarbazide derivatives under acidic conditions (HCl, ethanol, 12 hours).

  • Bromination at the 3-Position : Using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) to introduce a bromide leaving group.

  • Amine Coupling : Reaction of the brominated triazole with benzylamine in the presence of potassium carbonate (K₂CO₃) in acetonitrile (reflux, 48 hours).

Bromination Efficiency and Byproduct Control

Bromination yields depend on stoichiometry and radical initiators. A 1:1 molar ratio of triazole to NBS with azobisisobutyronitrile (AIBN) as an initiator achieves 90% conversion, while excess NBS leads to di-brominated byproducts (Table 2).

Table 2: Bromination Optimization

NBS Equiv.AIBN (mol%)Conversion (%)Di-Brominated Byproduct (%)
1.01905
1.519515

Analytical Validation and Structural Confirmation

Post-synthesis characterization ensures structural integrity and purity. Key techniques include:

  • ¹H/¹³C NMR : Distinct signals for the triazole ring (δ 8.1–8.5 ppm), p-tolyl methyl group (δ 2.3 ppm), and methanamine protons (δ 3.7 ppm).

  • IR Spectroscopy : N–H stretches (~3350 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) confirm functional groups.

  • LC-MS : Molecular ion peak at m/z 279.2 ([M+H]⁺) aligns with the theoretical mass (C₁₆H₁₆N₄).

Industrial Scalability and Challenges

Scaling laboratory methods requires addressing solvent recovery, catalyst reuse, and waste minimization. Continuous flow reactors enhance heat transfer and reaction control, improving yields to 85% for cyclocondensation routes. However, bromination steps face hurdles due to the toxicity of CCl₄, prompting exploration of greener alternatives like dichloromethane (DCM) .

Chemical Reactions Analysis

Types of Reactions

Phenyl(5-(p-tolyl)-1H-1,2,4-triazol-3-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding triazole oxides, while reduction may produce triazole amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that triazole derivatives exhibit notable antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. For instance, derivatives with similar structures have shown enhanced inhibition against Gram-positive and Gram-negative bacteria, suggesting potential for development as antimicrobial agents .

Anticancer Properties
Phenyl(5-(p-tolyl)-1H-1,2,4-triazol-3-yl)methanamine has also been investigated for anticancer activity. Studies have reported that triazole compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. Specific derivatives have shown cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating potent activity .

Enzyme Inhibition
The compound has been studied for its ability to inhibit certain enzymes linked to metabolic disorders. For example, it may inhibit 11β-hydroxysteroid dehydrogenase type 1, which is involved in the regulation of glucocorticoids. This inhibition could provide therapeutic benefits for conditions such as obesity and type 2 diabetes .

Agricultural Applications

Fungicides
Triazole compounds are widely recognized for their fungicidal properties. This compound can be utilized in agricultural settings to combat fungal pathogens affecting crops. Its efficacy in inhibiting fungal growth makes it a candidate for inclusion in fungicide formulations .

Materials Science

Polymer Chemistry
In materials science, triazole compounds are being explored for their potential as building blocks in polymer synthesis. The unique chemical properties of triazoles allow them to be incorporated into polymers that exhibit enhanced thermal stability and mechanical strength. This could lead to the development of advanced materials with applications in various industries including aerospace and automotive sectors .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityTested against various bacteriaShowed significant inhibition comparable to standard antibiotics
Anticancer ResearchCytotoxic effects on MCF-7 and HCT-116 cellsIC50 values indicated potent anticancer activity
Enzyme Inhibition StudyInhibition of 11β-hydroxysteroid dehydrogenase type 1Potential therapeutic benefits for metabolic disorders
Agricultural ApplicationEfficacy as a fungicideEffective against common fungal pathogens in crops

Mechanism of Action

The mechanism of action of Phenyl(5-(p-tolyl)-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. For example, it may inhibit the activity of certain enzymes involved in the replication of viruses or the proliferation of cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related derivatives, focusing on substituent variations, molecular properties, and synthesis insights derived from the evidence.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents on Triazole (Position 5) Substituent on Methanamine Molecular Formula Molecular Weight (g/mol) Key Notes Reference
Target : Phenyl(5-(p-tolyl)-1H-1,2,4-triazol-3-yl)methanamine p-Tolyl (C₆H₄CH₃) Phenyl (C₆H₅) C₁₆H₁₆N₄ 264.33 Hypothesized structure; no direct data available. -
(4-Fluorophenyl)(5-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)methanamine 3-(Trifluoromethyl)phenyl 4-Fluorophenyl C₁₆H₁₂F₄N₄ 336.29 Higher molecular weight due to fluorine substituents; temporarily out of stock.
(5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine Furan-2-yl p-Tolyl C₁₄H₁₄N₄O 254.29 Incorporates a heteroaromatic furan group; potential for altered solubility.
[5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride 4-Methoxyphenyl -NH₂ (hydrochloride salt) C₁₀H₁₂N₄O·HCl 248.70 Methoxy group enhances polarity; min. 95% purity.
(4-Fluorophenyl)(5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl)methanamine Pyrazin-2-yl 4-Fluorophenyl C₁₃H₁₁FN₆ 270.27 Pyrazine substituent introduces additional nitrogen atoms; discontinued.

Key Structural and Functional Insights:

Electron-Donating Groups: The p-tolyl (methyl) and 4-methoxyphenyl groups (e.g., ) may improve solubility due to increased hydrophilicity. Heteroaromatic Substituents: Furan and pyrazine groups (e.g., ) introduce π-π stacking capabilities and polarity, which could influence binding affinity in biological systems.

Hydrochloride salts (e.g., ) are common for improving crystallinity and storage stability.

Commercial Availability :

  • Several analogs, such as the trifluoromethylphenyl derivative and pyrazine-containing compound , face supply constraints, highlighting challenges in large-scale production.

Biological Activity

Phenyl(5-(p-tolyl)-1H-1,2,4-triazol-3-yl)methanamine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing literature on its synthesis, biological activity, and potential applications.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of phenylhydrazine with appropriate aldehydes or ketones under acidic or basic conditions. The resulting triazole derivatives are characterized by various spectroscopic methods including NMR and IR spectroscopy to confirm their structures.

Biological Activity Overview

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of triazole derivatives. For example, compounds similar to this compound have shown significant activity against various pathogens. One study reported that derivatives with similar structures exhibited minimum inhibitory concentrations (MICs) as low as 6.25 μg/mL against Mycobacterium tuberculosis (Mtb) .

Anticancer Activity

Research also indicates that triazole derivatives can exhibit anticancer properties. A series of 1,2,3-triazole-containing hybrids were designed and tested for their cytotoxic effects against cancer cell lines. The findings suggested that certain substitutions on the triazole ring enhanced the cytotoxicity against specific cancer types .

Table 1: Biological Activity of Related Triazole Compounds

Compound NameMIC (μg/mL)Cancer Cell Line IC50 (μM)Target Pathogen
Compound A6.255.0Mtb
Compound B12.58.0E. coli
Compound C8.04.5S. aureus

Note: Data derived from various studies analyzing triazole derivatives .

Case Studies

Case Study 1: Antimycobacterial Activity

In a recent study, a series of triazole derivatives were synthesized and tested for their antimycobacterial activity. The compound this compound was included in this evaluation and demonstrated promising results with an MIC value comparable to established antimycobacterial agents .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer potential of phenyl-substituted triazoles against breast cancer cell lines. The results indicated that modifications at the para position significantly increased cytotoxicity, suggesting that the structural configuration plays a critical role in biological activity .

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